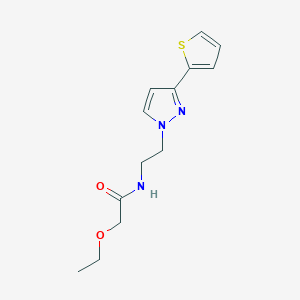

2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-2-18-10-13(17)14-6-8-16-7-5-11(15-16)12-4-3-9-19-12/h3-5,7,9H,2,6,8,10H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWYHJWWHBSNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

Introduction of the thiophene ring: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the ethoxy group: This step involves the ethylation of a hydroxyl group using an ethylating agent like ethyl iodide.

Formation of the acetamide group: The final step involves the acylation of an amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of pyrazole compounds, including those with thiophene substitutions, exhibit significant antiviral activities. For instance, certain derivatives have shown effectiveness against viral pathogens, with EC50 values indicating their potency. The incorporation of thiophene in the structure enhances the interaction with viral proteins, potentially leading to better inhibitory effects against viruses such as dengue and Zika virus .

Antimicrobial Effects

Research has demonstrated that compounds similar to 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide possess notable antimicrobial properties. A study highlighted that specific pyrazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogenic bacteria like Staphylococcus aureus and Escherichia coli . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds containing thiophene and pyrazole rings have been shown to exhibit strong antioxidant activities, which are crucial for mitigating oxidative stress-related diseases. In vitro studies reported IC50 values indicating superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Study 1: Antiviral Activity Assessment

A study conducted on a series of pyrazole derivatives, including this compound, revealed promising results against the dengue virus. The derivative demonstrated an EC50 value of approximately 30 μM, indicating effective viral inhibition .

Study 2: Antimicrobial Evaluation

In a comprehensive antimicrobial evaluation, derivatives similar to the compound were tested against various bacterial strains. The results showed that some derivatives had MIC values lower than commonly used antibiotics, suggesting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide and related compounds:

Structural and Functional Analysis

Backbone Variations :

- Pyrazole vs. Triazole/Tetrazole : Replacement of pyrazole with triazole (e.g., in ) or tetrazole () alters electronic properties and hydrogen-bonding capacity. Triazoles enhance metabolic stability, while tetrazoles introduce additional hydrogen-bonding sites.

- Thiophene Position : Thiophen-2-yl (target compound) vs. thiophen-3-yl () affects aromatic stacking and steric interactions.

Substituent Effects: Ethoxy vs. Chloro/Phenoxy: The ethoxy group in the target compound increases hydrophilicity compared to the chloro substituent in Fipronil analogs () or the phenoxy group in flavoring agents (). Heterocyclic Additions: Pyridine () or pyridinylpyrimidine () substituents enhance binding to biological targets (e.g., kinases).

Synthetic Routes :

- Microwave-assisted synthesis () improves reaction efficiency compared to traditional methods.

- Multi-step protocols for tetrazole-containing compounds () highlight challenges in introducing sulfur-based functional groups.

Physicochemical Properties

Biological Activity

2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS Number: 1448037-57-7) is a novel compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 279.36 g/mol. The structure features an ethoxy group, a thiophene moiety, and a pyrazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.36 g/mol |

| CAS Number | 1448037-57-7 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with thiophene and pyrazole rings have shown minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are also notable. Compounds similar to this compound have demonstrated the ability to inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor activities, particularly against BRAF(V600E) mutations associated with melanoma. Compounds featuring the pyrazole scaffold have been shown to inhibit tumor cell proliferation effectively. The structure of this compound may contribute to similar effects through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. The presence of the thiophene ring enhances the lipophilicity and electron-donating ability of the compound, which may improve its interaction with biological targets. Modifications at specific positions on the pyrazole or thiophene rings can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives for their antimicrobial properties, finding that those containing thiophene exhibited enhanced activity against multiple pathogens. The study utilized MIC and time-kill assays to assess efficacy .

- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory potential of pyrazole compounds, demonstrating that certain derivatives could significantly reduce pro-inflammatory cytokine levels in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves (1) coupling thiophene-containing pyrazole intermediates with ethoxy-acetamide precursors under basic conditions (e.g., triethylamine in dichloromethane or acetonitrile) , and (2) optimizing temperature (40–60°C) and pH (neutral to slightly basic) to minimize side reactions. Yield improvement strategies include using excess reagents (1.2–1.5 equivalents) and monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- NMR : H and C NMR to confirm ethoxy (-OCHCH), acetamide (CO-NH), and thiophene-proton environments (δ 6.8–7.5 ppm) .

- MS : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of ethoxy group at m/z ~45) .

- IR : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O of ethoxy) .

Q. What functional groups in this compound are most reactive, and how do they influence solubility?

- Key Groups : The thiophene (aromatic, hydrophobic), ethoxy (polar), and acetamide (hydrogen-bonding) groups dominate reactivity. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide moiety but limited in water .

Q. How should researchers design initial biological screening assays for this compound?

- Methodology :

- In vitro : Test enzyme inhibition (e.g., kinases, cyclooxygenases) at 1–100 µM concentrations using fluorometric or colorimetric assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify the thiophene (e.g., 3-substituted vs. 2-substituted) or pyrazole (e.g., 3,5-dimethyl substitution) rings to assess impact on target binding .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (acetamide) and hydrophobic regions (thiophene) .

Q. What experimental approaches resolve contradictions in binding affinity data across different assays?

- Methodology :

- Orthogonal Assays : Compare SPR (surface plasmon resonance) for kinetic binding with ITC (isothermal titration calorimetry) for thermodynamic validation .

- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strengths to rule out assay-specific artifacts .

Q. What computational models predict the compound’s metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance (CYP3A4/2D6 interactions) and Ames test toxicity .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites (e.g., sulfoxidation of thiophene) .

Q. How can impurities in synthesized batches be characterized and minimized?

- Methodology :

- HPLC-PDA/MS : Detect and quantify byproducts (e.g., unreacted pyrazole intermediates) using C18 columns (acetonitrile/water gradient) .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.